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Compound of Interest

Compound Name:
tert-Butyl (2-

oxocyclohexyl)carbamate

Cat. No.: B152982 Get Quote

Introduction

tert-Butyl (2-oxocyclohexyl)carbamate, a bifunctional molecule featuring a carbamate

protecting group on a cyclohexanone scaffold, represents an important structural motif in

synthetic organic and medicinal chemistry. The presence of both a nucleophilic amine (in its

protected form) and an electrophilic ketone provides a versatile platform for the construction of

more complex molecular architectures. This technical guide provides a comprehensive

overview of the synthesis, properties, and potential applications of this compound, geared

towards researchers, scientists, and professionals in drug development. While a singular

discovery paper for this specific molecule is not readily identifiable in the public domain, its

synthesis is predicated on well-established and reliable chemical transformations.

Physicochemical Properties
The fundamental physicochemical properties of tert-Butyl (2-oxocyclohexyl)carbamate are

summarized in the table below. These values are predicted based on computational models

and provide a useful starting point for experimental design.
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Property Value

Molecular Formula C₁₁H₁₉NO₃

Molar Mass 213.27 g/mol

Density 1.06 ± 0.1 g/cm³

Boiling Point 335.9 ± 31.0 °C

pKa 11.18 ± 0.20

Synthesis of tert-Butyl (2-oxocyclohexyl)carbamate
The synthesis of tert-Butyl (2-oxocyclohexyl)carbamate is a two-stage process. The first

stage involves the preparation of the key precursor, 2-aminocyclohexanone, from a readily

available starting material like cyclohexanone. The second stage is the protection of the amino

group with a tert-butoxycarbonyl (Boc) group.

Stage 1: Synthesis of 2-Aminocyclohexanone
(Precursor)
Several classical organic reactions can be employed for the synthesis of α-amino ketones such

as 2-aminocyclohexanone. These include the Neber, Schmidt, and Hofmann rearrangements.

The following diagram illustrates a generalized workflow for these transformations starting from

cyclohexanone.
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Precursor Synthesis: 2-Aminocyclohexanone

Cyclohexanone

Cyclohexanone Oxime

H₂NOH

O-Tosyl Cyclohexanone Oxime

TsCl, Pyridine

2-Aminocyclohexanone

Base (e.g., EtO⁻)
then H₃O⁺

(Neber Rearrangement)

Click to download full resolution via product page

Caption: Synthetic pathway to 2-aminocyclohexanone via the Neber rearrangement.

Stage 2: Boc Protection of 2-Aminocyclohexanone
The protection of the amino group of 2-aminocyclohexanone is typically achieved by reacting it

with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction is

generally high-yielding and clean.
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Final Product Synthesis

2-Aminocyclohexanone

tert-Butyl
(2-oxocyclohexyl)carbamate

Boc₂O, Base (e.g., Et₃N or NaOH)
Solvent (e.g., DCM or THF/Water)

Click to download full resolution via product page

Caption: Boc protection of 2-aminocyclohexanone to yield the final product.

Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of tert-Butyl
(2-oxocyclohexyl)carbamate. These are based on established methodologies for the

synthesis of α-amino ketones and the Boc protection of amines.

Protocol 1: Synthesis of 2-Aminocyclohexanone via
Neber Rearrangement
Materials:

Cyclohexanone

Hydroxylamine hydrochloride

Sodium acetate

p-Toluenesulfonyl chloride (TsCl)

Pyridine
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Sodium ethoxide

Ethanol

Hydrochloric acid

Diethyl ether

Sodium sulfate

Procedure:

Synthesis of Cyclohexanone Oxime: In a round-bottom flask, dissolve cyclohexanone and

hydroxylamine hydrochloride in a mixture of ethanol and water. Add sodium acetate and stir

the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon

completion, extract the product with diethyl ether, wash with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure to obtain cyclohexanone oxime.

Tosylation of Cyclohexanone Oxime: Dissolve the cyclohexanone oxime in pyridine and cool

the solution to 0 °C in an ice bath. Slowly add p-toluenesulfonyl chloride portion-wise,

maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 2-3

hours, then allow it to warm to room temperature and stir for an additional 12 hours. Pour the

reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer

with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer

over anhydrous sodium sulfate and concentrate to yield the O-tosyl oxime.

Neber Rearrangement: Dissolve the O-tosyl oxime in dry ethanol and add a solution of

sodium ethoxide in ethanol. Stir the mixture at room temperature for 12-24 hours. Acidify the

reaction mixture with dilute hydrochloric acid and heat to reflux for 1-2 hours to hydrolyze the

intermediate azirine. Cool the mixture, neutralize with a base (e.g., NaOH), and extract the 2-

aminocyclohexanone into an organic solvent.

Protocol 2: Synthesis of tert-Butyl (2-
oxocyclohexyl)carbamate
Materials:
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2-Aminocyclohexanone (from Protocol 1)

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water

Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve 2-aminocyclohexanone in dichloromethane (or a THF/water mixture).

Add triethylamine (1.1 equivalents) or an aqueous solution of sodium hydroxide (1.1

equivalents) to the solution.

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room

temperature.

Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.

Upon completion, if using DCM, wash the organic layer sequentially with water, saturated

aqueous sodium bicarbonate, and brine. If using a THF/water mixture, extract the product

with an organic solvent like ethyl acetate.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford pure tert-Butyl (2-
oxocyclohexyl)carbamate.

Applications in Research and Drug Development
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Carbamates are a crucial class of compounds in medicinal chemistry and drug design. The tert-

butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a

variety of reaction conditions and its facile removal under acidic conditions.

While specific applications of tert-Butyl (2-oxocyclohexyl)carbamate are not extensively

documented, its structure suggests its utility as a versatile building block in the synthesis of:

Conformationally Constrained Peptidomimetics: The cyclohexyl scaffold can be used to

create rigid analogues of peptide backbones, which can be valuable for studying protein-

ligand interactions.

Novel Heterocyclic Compounds: The ketone functionality can serve as a handle for further

chemical modifications, such as condensation reactions to form various heterocyclic systems

of medicinal interest.

Chiral Ligands: The aminocyclohexanone core can be a precursor to chiral ligands for

asymmetric catalysis.

The general importance of carbamates in drug discovery lies in their ability to act as

bioisosteres of amide bonds, often leading to improved pharmacokinetic properties such as

increased metabolic stability and cell permeability.

Conclusion
tert-Butyl (2-oxocyclohexyl)carbamate is a valuable synthetic intermediate with significant

potential in organic and medicinal chemistry. Although its specific discovery and developmental

history are not prominently featured in scientific literature, its synthesis can be reliably achieved

through well-established chemical methodologies. The protocols and information provided in

this guide offer a solid foundation for researchers and drug development professionals to

synthesize and utilize this versatile chemical entity in their scientific endeavors. Further

research into the specific applications of this compound could unveil novel therapeutic agents

and chemical tools.

To cite this document: BenchChem. [The Synthesis and Profile of tert-Butyl (2-
oxocyclohexyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b152982#discovery-and-history-of-tert-butyl-2-
oxocyclohexyl-carbamate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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